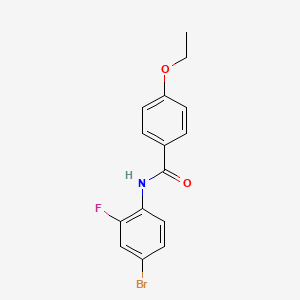
(2E)-2-cyano-N-(2-methyl-5-nitrophenyl)-3-(pyridin-3-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PYRIDYL)-2-PROPENAMIDE is an organic compound with a complex structure that includes cyano, nitro, and pyridyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PYRIDYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Propenamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base such as piperidine.
Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Pyridyl Group Addition: The pyridyl group can be introduced via a Suzuki coupling reaction using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PYRIDYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amide derivatives.
科学研究应用
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PYRIDYL)-2-PROPENAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of (E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitro and cyano groups can participate in electron transfer reactions, while the pyridyl group can form coordination complexes with metal ions. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry.
相似化合物的比较
Similar Compounds
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(2-PYRIDYL)-2-PROPENAMIDE: Similar structure but with a different position of the pyridyl group.
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE: Similar structure but with a different position of the pyridyl group.
Uniqueness
(E)-2-CYANO-N~1~-(2-METHYL-5-NITROPHENYL)-3-(3-PYRIDYL)-2-PROPENAMIDE is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets
属性
分子式 |
C16H12N4O3 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC 名称 |
(E)-2-cyano-N-(2-methyl-5-nitrophenyl)-3-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C16H12N4O3/c1-11-4-5-14(20(22)23)8-15(11)19-16(21)13(9-17)7-12-3-2-6-18-10-12/h2-8,10H,1H3,(H,19,21)/b13-7+ |
InChI 键 |
XYEQRAWDELHHJF-NTUHNPAUSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CN=CC=C2)/C#N |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CN=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5-[(4-Propylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897099.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone](/img/structure/B10897106.png)
![(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897117.png)

![N-(4-fluorobenzyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10897129.png)
![(4E)-2-(2-bromophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10897131.png)
![5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium](/img/structure/B10897145.png)
![4-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10897146.png)
![2-(2-{(E)-[2-(4-methylphenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10897151.png)
![N,N-diethyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10897158.png)
![3-{[4-(Propan-2-yl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10897165.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B10897177.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B10897184.png)
![(2E)-2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B10897192.png)
